molecular formula C10H20ClNO2 B13515277 Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride

Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride

Cat. No.: B13515277
M. Wt: 221.72 g/mol
InChI Key: SCFZOKPVEYNHRE-UHFFFAOYSA-N
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Description

Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride is an organic compound with the molecular formula C10H20ClNO2. It is a derivative of cyclohexylamine and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is typically used as an intermediate in the synthesis of more complex molecules and has garnered interest due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride can be compared with other similar compounds, such as:

  • 2-[1-(methylamino)cyclohexyl]acetic acid hydrochloride
  • Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and interaction with biological systems. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

methyl 2-[1-(methylamino)cyclohexyl]acetate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-11-10(8-9(12)13-2)6-4-3-5-7-10;/h11H,3-8H2,1-2H3;1H

InChI Key

SCFZOKPVEYNHRE-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCCC1)CC(=O)OC.Cl

Origin of Product

United States

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